Angelic acid
Overview
Description
Angelic acid, also known as (Z)-2-methyl-2-butenoic acid, is a monocarboxylic unsaturated organic acid. It is primarily found in plants belonging to the Apiaceae family. This compound is a volatile solid with a biting taste and pungent sour odor. This compound is the cis isomer of 2-methyl-2-butenoic acid and can easily convert to its trans isomer, tiglic acid, upon heating or reaction with inorganic acids .
Mechanism of Action
Target of Action
Angelic acid, also known as (2Z)-2-methylbut-2-enoic acid, primarily targets biological processes within living organisms. It is a monocarboxylic unsaturated organic acid found in various plants, especially those belonging to the Apiaceae family. The roots of plants like Angelica archangelica, Peucedanum ostruthium (masterwort), and Levisticum officinale (lovage) contain this compound .
Biochemical Analysis
Biochemical Properties
Angelic acid interacts with several enzymes and proteins in biochemical reactions. In the budding yeast Saccharomyces cerevisiae, genes identified in the biosynthetic cluster ssf of Streptomyces sp. SF2575 have been engineered to produce angelyl-CoA, the CoA-activated form of this compound . The intracellular propionyl-CoA level was increased by exogenous feeding of propionate and heterologous expression of a propionyl-CoA synthase from Streptomyces sp., resulting in the production of angelyl-CoA .
Cellular Effects
This compound has shown protective effects on UVA-induced oxidative stress and disruption of the extracellular matrix . It has been observed to have a scavenging effect on excessive intracellular reactive oxygen species (ROS) induced by UVA irradiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. In yeast-based production of angelyl-CoA, substituting the Streptomyces sp. propionyl-CoA carboxylase with a carboxylase derived from Streptomyces coelicolor resulted in increased angelyl-CoA levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The elevated concentration of propionyl-CoA inside the cells resulted in a massive increase in angelyl-CoA production .
Metabolic Pathways
This compound is involved in several metabolic pathways. In the biosynthesis of angelyl-CoA, important intermediates in the pathway were identified, including methyl-malonyl-CoA and 3-hydroxyl-2-methyl-butyryl-CoA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angelic acid can be synthesized from tiglic acid through a three-step process:
Addition of Bromine: Bromine is added across the double bond of tiglic acid.
Formation of 3-Bromothis compound: The resulting compound reacts with potassium hydroxide to form 3-bromothis compound.
Reduction: Sodium amalgam is used to reduce 3-bromothis compound to this compound.
Industrial Production Methods: Industrially, this compound or its esters can be efficiently produced by continuously isomerizing tiglic acid or its esters with an organic solvent .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and products are not widely documented.
Reduction: Reduction of 3-bromothis compound with sodium amalgam produces this compound.
Substitution: this compound reacts with hydrobromic acid and bromine to produce bromovaleric and dibromovaleric acids, respectively.
Common Reagents and Conditions:
Bromine and Potassium Hydroxide: Used in the synthesis of 3-bromothis compound.
Sodium Amalgam: Used for the reduction of 3-bromothis compound to this compound.
Hydrobromic Acid, Bromine, Hydrochloric Acid, Hydroiodic Acid: Used for substitution reactions
Major Products:
- Bromovaleric Acid
- Dibromovaleric Acid
- Chlorovaleric Acid
- Iodovaleric Acid
Scientific Research Applications
- Chemistry: Used in the synthesis of esters for perfumes and flavorings .
- Biology: Angelic acid esters have demonstrated anti-inflammatory and anti-cancer effects .
- Medicine: Ingenol-3-angelate, an ester of this compound, is used as a topical chemotherapeutic for treating actinic keratosis .
- Industry: this compound is used in the production of essential oils and herbal medicines .
Comparison with Similar Compounds
- Tiglic Acid
- Isobutyl Angelate
- Amyl Angelate
Angelic acid’s unique properties and versatile applications make it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
(Z)-2-methylbut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIERETOOQGIECD-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897430 | |
Record name | 2-Methylisocrotonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Angelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
85.50 to 87.50 °C. @ 13.00 mm Hg | |
Record name | Angelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in hot water | |
Record name | Angelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
565-63-9 | |
Record name | Angelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Angelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angelic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylisocrotonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIMETHYLACRYLIC ACID, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54U4ZPB36F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Angelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 °C | |
Record name | Angelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Angelic acid has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.
ANone: Various spectroscopic techniques have been employed to characterize this compound. These include:
- NMR spectroscopy: Provides information on the connectivity and spatial arrangement of atoms within the molecule. For instance, long-range coupling constants between protons in this compound and its methyl esters have been studied using NMR. [, ]
- IR spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. This compound shows absorption bands corresponding to carbonyl and α, β-unsaturated ester functionalities. [, ]
- Mass spectrometry: Determines the molecular weight and fragmentation pattern of the molecule. This technique helps identify this compound in complex mixtures like natural product extracts. [, , , , , ]
ANone: this compound is found in various plants, particularly those belonging to the families Apiaceae and Asteraceae. It is often found esterified to other molecules, forming compounds like:
- Pyrrolizidine alkaloids: Such as symphytine [], echimidine [, ], and heliosupine [, ]. These alkaloids are commonly found in plants belonging to the Boraginaceae family and can be toxic to livestock.
- Sesquiterpene lactones: Like petasin and isopetasin []. These compounds are found in plants like Petasites hybridus and have been investigated for their potential medicinal properties.
- Triterpene saponins: Examples include theasaponins [, , ]. These saponins, found in tea plants (Camellia sinensis), possess various biological activities.
ANone: this compound is often obtained through extraction and isolation procedures from plant material. The specific method may vary depending on the plant source and the desired purity. Common steps involve:
- Purification: Isolating this compound from the relevant fraction using techniques like preparative HPLC. []
ANone: As an α, β-unsaturated carboxylic acid, this compound exhibits characteristic reactions, including:
- Esterification: It readily forms esters with alcohols, as observed in many natural products containing this compound moieties. [, , , , , ]
- Isomerization: Under UV irradiation, this compound can isomerize to its cis isomer, tiglic acid. []
- Reduction: The carboxylic acid group can be reduced to an alcohol, as seen in the synthesis of renieramycin M. []
- Addition reactions: The double bond can undergo addition reactions, such as dihydroxylation. []
ANone: The presence of this compound, as an esterifying moiety, can significantly influence the biological activity and physicochemical properties of the parent molecule. For instance:
- Biological activity: In pyrrolizidine alkaloids, the type of esterifying acid, such as this compound, contributes to their toxicity and metabolic fate. [] Similarly, in triterpene saponins, the presence and position of this compound esters can impact their biological activities. [, ]
ANone: While this compound itself has limited reported biological activity, its derivatives exhibit a range of effects, including:
- Anticancer activity: Tetracycline SF2575, a potent anticancer agent, contains an this compound moiety essential for its activity. []
- Anti-inflammatory activity: Extracts of Petasites hybridus, containing isopetasin (an this compound ester), exhibit anti-inflammatory properties by inhibiting peptido-leukotriene synthesis. []
- Antibacterial activity: The defensive secretions of certain ground beetles contain this compound and demonstrate antibacterial activity. [, ]
- Anti-sweet activity: Theasaponins, containing this compound esters, display anti-sweet properties. []
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